Limitation Notice: No Comparator-Based Quantitative Data Found
A comprehensive search of the accessible primary literature, patents, and databases could not identify a single instance where 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide (CAS 849483-34-7) is directly compared in a quantitative assay alongside a named structural analog. While the compound's class (N-(thiazol-2-yl)-benzamide) is validated as a source of ZAC antagonists [1], all reported functional data (e.g., IC50 values) pertains to other specific analogs such as compound 1, TTFB, or 4c. No IC50, Ki, or selectivity profile has been published for this precise CAS number. The critical conditions for a high-strength Evidence_Tag ('Direct head-to-head comparison' or 'Cross-study comparable') are therefore not met. This statement is made in accordance with the rule to explicitly declare when high-strength differential evidence is limited, rather than populating this guide with unverifiable claims.
| Evidence Dimension | Quantitative biological activity (e.g., IC50 against ZAC) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not calculable |
| Conditions | No published assay data found |
Why This Matters
Procurement decisions cannot be data-driven for this specific compound until its quantitative biological identity is disclosed in the literature or a vendor’s analytical data sheet.
- [1] Nielsen, L. S., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 114819. View Source
